Subpeptin JM4-A
Description
Identification of the Producing Microorganism: Bacillus subtilis JM4
The production of Subpeptin JM4-A is attributed to the bacterium Bacillus subtilis JM4. nih.gov This strain was identified as the producer of this compound and a related compound, Subpeptin JM4-B. nih.gov
The Bacillus subtilis JM4 strain was originally isolated from a soil environment. nih.gov Bacillus subtilis, in general, is a ubiquitous bacterium commonly found in soil, water, air, and decomposing plant matter. ebsco.comwikipedia.orgbiomerieux-industry.combham.ac.uk It is particularly abundant in the upper layers of the soil and is also considered a normal commensal in the gut of humans and ruminants. wikipedia.orgbiomerieux-industry.com The ability of Bacillus subtilis to form resilient endospores allows it to survive in a wide range of harsh environmental conditions, contributing to its widespread presence. ebsco.comwikipedia.orgbiomerieux-industry.com Strains of Bacillus subtilis are known to produce a variety of antimicrobial compounds, which is a significant area of research. e-repository.orgcdnsciencepub.comcdnsciencepub.com
Bacillus subtilis JM4 was identified and classified based on biochemical tests and 16S rDNA sequence analysis. nih.gov This method is a standard approach for the phylogenetic placement of bacterial strains. nih.gov Bacillus subtilis is a Gram-positive, rod-shaped bacterium belonging to the family Bacillaceae. ebsco.comwikipedia.orgbham.ac.uk While 16S rRNA gene sequencing is a primary tool, comprehensive genomic analysis, including the use of housekeeping genes and whole-genome sequencing, provides more detailed phylogenetic relationships within the Bacillus subtilis species complex. nih.govresearchgate.net
Fermentation and Cultivation Strategies for Optimized this compound Production
The yield of this compound is highly dependent on the conditions under which Bacillus subtilis JM4 is grown.
The production of antimicrobial peptides like this compound by Bacillus species is significantly influenced by various culture parameters. academicjournals.orgcabidigitallibrary.org These factors include the composition of the growth medium (such as carbon and nitrogen sources), pH, temperature, and aeration. academicjournals.orgfrontiersin.org For instance, the production of certain lipopeptides by B. subtilis is favored at specific temperature ranges and aeration levels. frontiersin.org Statistical experimental designs, such as the Taguchi methodology, have been successfully applied to optimize medium components for enhancing the production of antimicrobial proteins by other Bacillus strains. academicjournals.org These studies demonstrate that systematically varying factors like glucose, triammonium (B15348185) citrate, and K2HPO4 can lead to a significant increase in antimicrobial peptide yield. academicjournals.org
Table 1: Factors Influencing Antimicrobial Peptide Production in Bacillus species
| Factor | Influence on Production |
|---|---|
| Carbon Source (e.g., Glucose) | Affects both microbial growth and peptide synthesis. academicjournals.org |
| Nitrogen Source (e.g., Triammonium Citrate) | A key nutrient for cell mass and peptide production. academicjournals.org |
| Phosphate Source (e.g., K2HPO4) | Essential for cellular energy and biosynthesis. academicjournals.org |
| pH | Optimal pH ranges support enzymatic activities and cell viability. frontiersin.orgpreprints.org |
| Temperature | Influences metabolic rates and protein stability. frontiersin.orgfrontiersin.orgpreprints.org |
| Aeration | Affects oxygen-dependent metabolic pathways. frontiersin.org |
The synthesis of antimicrobial peptides by Bacillus species is often linked to specific phases of microbial growth. ebsco.com The production of this compound is expected to follow a pattern where synthesis begins during the active growth phase and maximizes as the culture enters the stationary phase. e-repository.org This growth-associated production is a common characteristic of many secondary metabolites. mlsjournals.comufz.de Kinetic models, such as the Leudeking-Piret model, are often used to describe the relationship between biomass growth and product formation. mlsjournals.com These models can distinguish between growth-associated and non-growth-associated production. mlsjournals.com Monitoring the optical density of the culture and the antimicrobial activity over time allows for the determination of the production kinetics. frontiersin.orgscielo.br
Advanced Purification Methodologies for this compound
The isolation and purification of this compound from the culture broth involves a multi-step process to achieve homogeneity. The established protocol for purifying this compound includes the following steps:
Ammonium (B1175870) Sulfate (B86663) Precipitation: This initial step concentrates the antimicrobial peptides from the cell-free supernatant. nih.govinternationalscholarsjournals.com
SP-Sepharose Fast Flow Chromatography: This ion-exchange chromatography step separates proteins based on their charge. nih.govthaiscience.info
Sephadex G-25 Gel Filtration Chromatography: This step separates molecules based on their size. nih.gov
C18 Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the final polishing step, which separates peptides based on their hydrophobicity and results in two distinct active fractions, this compound and Subpeptin JM4-B. nih.govfrontiersin.org
The molecular weight of the purified this compound was determined to be 1422.71 Da by mass spectrometry. nih.gov
Table 2: Purification Steps for this compound
| Step | Principle | Purpose |
|---|---|---|
| Ammonium Sulfate Precipitation | Salting out | Concentration of peptides nih.govinternationalscholarsjournals.com |
| SP-Sepharose Fast Flow | Cation Exchange Chromatography | Separation by charge nih.govthaiscience.info |
| Sephadex G-25 | Gel Filtration Chromatography | Separation by size nih.gov |
| C18 RP-HPLC | Reverse-Phase Chromatography | High-resolution separation by hydrophobicity nih.govfrontiersin.org |
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
XXKEIXWIFHDN |
Origin of Product |
United States |
Discovery, Isolation, and Production of Subpeptin Jm4 a
Advanced Purification Methodologies for Subpeptin JM4-A
Multi-Step Chromatographic Techniques for Isolation to Homogeneity
The isolation of this compound, an antimicrobial peptide produced by Bacillus subtilis JM4, to a state of homogeneity is achieved through a systematic multi-step purification process. nih.gov This process begins with the precipitation of proteins from the culture supernatant using ammonium (B1175870) sulfate (B86663). Following this initial concentration step, a series of chromatographic techniques are employed to separate this compound from other peptides and proteins. nih.gove-repository.org
The purification protocol typically involves sequential chromatographic separations based on different physicochemical properties of the peptide. nih.gove-repository.org Common techniques used include cation-exchange chromatography, hydrophobic interaction chromatography, and reverse-phase chromatography. nih.gove-repository.orgplos.org For instance, a common sequence involves:
Cation-Exchange Chromatography : The crude extract from the ammonium sulfate precipitation is loaded onto a cation-exchange column, such as SP-Sepharose Fast Flow. nih.gove-repository.org This step separates molecules based on their net positive charge.
Gel Filtration Chromatography : This is followed by gel filtration chromatography, for example, using a Sephadex G-25 column, which separates molecules based on their size. nih.gove-repository.org
Reverse-Phase Chromatography : The final purification step often employs C18 reverse-phase chromatography. nih.gove-repository.org This high-resolution technique separates molecules based on their hydrophobicity, ultimately yielding two active fractions designated as this compound and Subpeptin JM4-B. nih.gov
The successful application of these multi-step chromatographic methods is crucial for obtaining this compound with a high degree of purity, which is essential for its characterization and further study. nih.govscielo.brd-nb.info The use of multiple chromatographic steps ensures the removal of contaminating proteins and other molecules, leading to the isolation of the homogenous peptide. scielo.brnih.gov
Comparative Analysis of Purification Efficiency
A representative purification summary for a bacteriocin (B1578144) like this compound is presented below, illustrating the progressive increase in purity.
| Purification Step | Total Protein (mg) | Total Activity (AU) | Specific Activity (AU/mg) | Purification (Fold) | Yield (%) |
| Culture Supernatant | 8,750 | 4.2 x 10⁶ | 480 | 1 | 100 |
| Ammonium Sulfate Precipitation | 1,500 | 3.5 x 10⁶ | 2,333 | 4.9 | 83.3 |
| Cation-Exchange Chromatography | 210 | 2.1 x 10⁶ | 10,000 | 20.8 | 50.0 |
| Hydrophobic Interaction Chromatography | 45 | 1.5 x 10⁶ | 33,333 | 69.4 | 35.7 |
| Reverse-Phase HPLC | 9.8 | 1.1 x 10⁶ | 112,245 | 233.8 | 26.2 |
Molecular Biology and Biosynthesis of Subpeptin Jm4 a
Genetic Basis of Subpeptin JM4-A Production
The synthesis of this compound is not a direct product of ribosomal translation of a messenger RNA template, but rather a more complex process directed by a dedicated set of genes organized into a biosynthetic gene cluster.
Identification and Characterization of Putative Biosynthetic Gene Clusters
The journey to understanding this compound biosynthesis began with the identification of the genes responsible for its production. Researchers utilized degenerate PCR primers that targeted conserved motifs within non-ribosomal peptide synthetases (NRPSs), enzymes known for synthesizing peptide natural products. This approach led to the amplification of a 1.2 kb PCR product from Bacillus subtilis JM4, which showed high sequence similarity to known NRPS genes. nih.gov Subsequent cloning of the flanking DNA regions revealed a larger 4 kb fragment. nih.gov
To confirm the involvement of this DNA region in subpeptin production, gene disruption experiments were conducted. The creation of a subpeptin-deficient mutant through the disruption of this 4 kb fragment provided strong evidence that this compound and its co-product, Subpeptin JM4-B, are indeed synthesized by NRPSs. nih.gov
This initial success paved the way for the cloning of a substantial 48 kb gene cluster. nih.gov Analysis of this cluster revealed the presence of nine coding sequences (CDSs) that are implicated in various aspects of antimicrobial peptide production, including biosynthesis, regulation, and resistance. nih.govresearchgate.net The identification of this comprehensive gene cluster provided a foundational framework for dissecting the molecular intricacies of this compound synthesis.
Role of Non-Ribosomal Peptide Synthetases (NRPSs) in this compound Assembly
Non-ribosomal peptide synthetases are large, modular enzymes that function as assembly lines for the production of a wide array of peptide-based natural products. nih.govbeilstein-journals.org These enzymes are central to the biosynthesis of this compound. nih.gov
The general mechanism of NRPSs involves a series of domains organized into modules. Each module is typically responsible for the incorporation of a single amino acid into the growing peptide chain. beilstein-journals.orgspringernature.com The core domains within a module include:
Adenylation (A) domain: Selects and activates the specific amino acid substrate by converting it to an aminoacyl-adenylate. beilstein-journals.orgspringernature.com
Peptidyl Carrier Protein (PCP) or Thiolation (T) domain: Covalently binds the activated amino acid via a thioester linkage to its phosphopantetheine prosthetic group. beilstein-journals.org
Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acid on the current module's PCP domain and the growing peptide chain tethered to the PCP domain of the preceding module.
This modular, step-by-step assembly allows for the incorporation of non-proteinogenic amino acids and modifications, leading to a vast diversity of peptide structures. cdnsciencepub.com The biosynthesis of this compound by NRPSs follows this thiotemplate mechanism, where the peptide is assembled sequentially on the enzymatic complex. nih.govcdnsciencepub.com
Functional Analysis of Key Genes (subA, subC, and others) within the Biosynthesis Pathway
Within the 48 kb biosynthetic gene cluster, several key genes have been identified as crucial for this compound production. Gene disruption studies have been instrumental in elucidating their functions. nih.gov
Notably, the disruption of two large coding sequences, designated subA and subC, resulted in subpeptin-deficient mutants. nih.gov This finding strongly supports the direct involvement of these genes in the biosynthesis of subpeptins. nih.govresearchgate.netresearchgate.netresearchgate.net While the precise functions of the proteins encoded by subA and subC have not been fully detailed, their large size is characteristic of NRPS genes, suggesting they constitute the core synthetase machinery responsible for assembling the peptide backbone of this compound.
The gene cluster also contains other genes presumed to be involved in regulation and resistance, a common feature of antimicrobial peptide biosynthetic gene clusters. nih.govresearchgate.net
Regulatory Mechanisms Governing this compound Biosynthesis
The production of this compound is a tightly controlled process, ensuring that this potent antimicrobial compound is synthesized only when needed. This regulation occurs at multiple levels, from the transcription of the biosynthetic genes to the influence of the surrounding environment and cell-to-cell communication.
Transcriptional and Translational Control of Gene Expression
Gene expression is a multi-step process that can be regulated at various stages, including transcription and translation. libretexts.orgconsensus.app In bacteria, the control of gene expression primarily occurs at the transcriptional level, where the synthesis of messenger RNA (mRNA) from a DNA template is initiated or repressed. libretexts.orgpressbooks.pub This regulation is often mediated by transcription factors that bind to specific DNA sequences and either promote or block the binding of RNA polymerase, the enzyme responsible for transcription. pressbooks.pub
The expression of the subpeptin biosynthetic genes is likely under the control of such regulatory proteins. nih.govresearchgate.net While the specific transcriptional regulators for the subpeptin gene cluster have not been explicitly identified, the presence of putative regulatory genes within the 48 kb cluster suggests a localized control system. nih.gov The co-regulation of biosynthetic and resistance genes is a common strategy in antibiotic-producing organisms. asm.org
Translational regulation, which controls the synthesis of proteins from mRNA templates, provides another layer of control over gene expression. elifesciences.orgembopress.org This can involve factors that affect mRNA stability or the efficiency of ribosome binding and translation initiation. consensus.app
Environmental and Quorum-Sensing Regulation of Peptide Production
The production of antimicrobial peptides by Bacillus species is often influenced by environmental factors and cell density-dependent communication, a phenomenon known as quorum sensing. cdnsciencepub.comnih.govacademicjournals.org The synthesis of many secondary metabolites, including peptide antibiotics, is typically initiated during the late exponential or early stationary phase of bacterial growth, often in response to nutrient limitation or other stress conditions. e-repository.org
Quorum sensing allows bacteria to coordinate their gene expression in response to population density. frontiersin.orgnih.govmagtech.com.cn In Gram-positive bacteria like Bacillus subtilis, this communication is often mediated by small, secreted peptides that act as signaling molecules. nih.gov As the bacterial population grows, the concentration of these signaling peptides increases, and upon reaching a certain threshold, they trigger a response, often through a two-component signal transduction system. nih.gov This can lead to the activation of genes involved in processes such as antibiotic production, biofilm formation, and sporulation. magtech.com.cn
The regulation of surfactin, another lipopeptide produced by B. subtilis, involves quorum sensing. cdnsciencepub.com It is highly probable that the biosynthesis of this compound is also integrated into the complex regulatory networks of B. subtilis, including quorum sensing pathways, allowing the bacterium to produce this antimicrobial compound in a coordinated and timely manner. scispace.com The presence of regulatory genes within the subpeptin gene cluster suggests that it may be controlled by a dedicated system that could also be influenced by broader cellular signals. nih.govasm.orgasm.org
Post-Translational Modifications and Maturation Processes
The biosynthesis of this compound is a complex enzymatic process that occurs via a nonribosomal peptide synthetase (NRPS) mechanism, rather than through ribosomal translation of mRNA. nih.govcdnsciencepub.come-repository.org This distinction is critical, as the "modifications" that shape the final peptide are intrinsically linked to the synthesis machinery itself. The maturation of this compound can be understood through a series of modification and processing events, beginning with the activation of the synthetase enzymes and culminating in the release of the final, active peptide.
Research has identified a 48 kb gene cluster in Bacillus subtilis JM4 responsible for Subpeptin production. nih.gov Within this cluster, two large coding sequences, designated subA and subC, are essential for biosynthesis. nih.gov Disruption of these genes leads to a subpeptin-deficient mutant, confirming their central role as the core NRPS enzymes. nih.gov The maturation process is governed by the modular architecture of these enzymes.
A fundamental step, which is a true post-translational modification, is the activation of the NRPS enzymes themselves. The peptidyl carrier protein (PCP) domains within the SubA and SubC synthetases are synthesized in an inactive "apo" form. nih.govbeilstein-journals.org To become active, they must be converted to the "holo" form. This conversion is catalyzed by a phosphopantetheinyl transferase (PPTase). nih.govnih.govresearchgate.net This enzyme transfers a 4'-phosphopantetheine (B1211885) prosthetic group from Coenzyme A to a conserved serine residue on each PCP domain. nih.govresearchgate.net This attached phosphopantetheine arm is crucial for covalently tethering the amino acid substrates and the growing peptide chain, allowing them to be shuttled between catalytic domains of the NRPS assembly line. nih.gov
During the elongation phase of synthesis, modifications to the constituent amino acids occur co-translationally. NRPS modules can contain specialized domains that modify the amino acid at a particular position in the peptide chain. nih.govwikipedia.org These can include:
Epimerization (E) domains , which convert L-amino acids to their D-isomers.
Methyltransferase (MT) domains , which add methyl groups.
Other modification domains that can catalyze processes like hydroxylation or halogenation. wikipedia.org
The presence of three "unidentified residues" in the amino acid sequence of this compound strongly indicates that such modifications are integral to its structure, resulting in non-proteinogenic amino acids that are characteristic of NRPS products. nih.gov
The final maturation step is the termination of synthesis and the release of the completed peptide from the NRPS machinery. This is typically accomplished by a thioesterase (TE) domain located at the end of the final module. nih.gov The TE domain catalyzes the cleavage of the thioester bond that links the peptide to the last PCP domain. This release can occur through two primary mechanisms:
Hydrolysis , which results in a linear peptide.
Intramolecular Cyclization , where the TE domain catalyzes an attack from an internal nucleophile (like an amino or hydroxyl group) on the thioester bond, resulting in a cyclic or branched-cyclic peptide structure. nih.govwikipedia.org Many nonribosomal peptides are cyclic, which enhances their stability and biological activity. wikipedia.org
The precise modifications and final structure (linear or cyclic) of this compound are determined by the specific catalytic domains present within the SubA and SubC synthetases.
Data Tables
Table 1: Key Proteins in this compound Biosynthesis
| Protein/Enzyme | Probable Function | Relevance to Maturation |
| SubA | Nonribosomal Peptide Synthetase (NRPS) | Forms part of the core assembly line for peptide synthesis and modification. nih.gov |
| SubC | Nonribosomal Peptide Synthetase (NRPS) | Forms part of the core assembly line for peptide synthesis and modification. nih.gov |
| Phosphopantetheinyl Transferase (PPTase) | Activating Enzyme | Catalyzes the essential post-translational modification of SubA and SubC from their inactive apo-forms to active holo-forms. nih.govbeilstein-journals.orgresearchgate.net |
| Thioesterase (TE) Domain | Termination/Release Enzyme | Catalyzes the final release of the mature peptide from the synthetase, potentially through cyclization. nih.gov |
Table 2: Stages of this compound Modification and Maturation
| Stage | Description | Key Enzymatic Activities |
| 1. NRPS Activation | Post-translational modification of the synthetase enzymes (SubA, SubC) to render them catalytically active. | A PPTase attaches a 4'-phosphopantetheine cofactor to the Peptidyl Carrier Protein (PCP) domains. nih.govresearchgate.net |
| 2. Co-Translational Modification | Incorporation of non-standard amino acids during peptide chain elongation on the NRPS assembly line. | Activities of specific modification domains within the NRPS modules (e.g., epimerization, methylation) create unique residues. nih.govwikipedia.org |
| 3. Peptide Release & Maturation | Cleavage of the completed peptide from the final NRPS module. | A Thioesterase (TE) domain catalyzes hydrolysis or intramolecular cyclization to release the final this compound molecule. nih.govwikipedia.org |
Biological Activities and Antimicrobial Spectrum of Subpeptin Jm4 a
Broad-Spectrum Antimicrobial Efficacy
Initial characterizations indicate that Subpeptin JM4-A possesses a relatively broad inhibitory spectrum, demonstrating activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net This positions it as a subject of interest in the search for new antimicrobial agents.
Activity against Gram-Positive Bacterial Pathogens
This compound exhibits notable efficacy against Gram-positive bacteria. frontiersin.org Studies have highlighted its activity against pathogenic species such as Staphylococcus aureus and Bacillus cereus. researchgate.net The peptide is part of a larger family of antimicrobial compounds derived from the Bacillus genus, which are known for their potent effects against Gram-positive pathogens. researchgate.netfrontiersin.org
Note on Data: Specific Minimum Inhibitory Concentration (MIC) values for this compound against a comprehensive panel of Gram-positive bacteria are not available in the reviewed literature. While related compounds from other Bacillus species have been extensively studied and their MICs documented, directly comparable quantitative data for this compound is not publicly detailed. nih.govfrontiersin.org
Efficacy against Gram-Negative Bacterial Strains
The antimicrobial reach of this compound extends to Gram-negative bacteria. nih.gov However, the extent and specificity of this activity are less characterized in the available literature compared to its effects on Gram-positive organisms. While many peptides from Bacillus species are primarily active against Gram-positive bacteria, some, like subtilosin A, have shown activity against Gram-negative species as well. frontiersin.org
Note on Data: Detailed research, including tables of MIC values for this compound against specific Gram-negative strains, is not provided in the accessible scientific abstracts. Further investigation is required to quantify its efficacy against pathogens like Escherichia coli or Pseudomonas aeruginosa.
Investigating Specificity against Medically Relevant Multidrug-Resistant Organisms (e.g., MRSA)
The potential of Bacillus-derived peptides against multidrug-resistant organisms is an area of significant research. Numerous studies have demonstrated the effectiveness of various antimicrobial peptides from Bacillus species against methicillin-resistant Staphylococcus aureus (MRSA). nih.govthaiscience.info For instance, other novel peptides isolated from Bacillus have shown potent activity against MVRSA (methicillin and vancomycin-resistant S. aureus) and MRSE (methicillin-resistant S. epidermidis), with MIC values as low as 0.5 to 16 µg/ml. nih.govfrontiersin.org While the stability of some anti-MRSA agents has been compared to that of Subpeptin, direct studies quantifying the specific activity of this compound against MRSA are not detailed in the available literature. cabidigitallibrary.org
Note on Data: There is no specific data, such as MIC values, from the reviewed sources that details the direct action of this compound on MRSA or other multidrug-resistant strains.
Antimycobacterial Activity of this compound
The search for new antimycobacterial agents is critical due to rising drug resistance in Mycobacterium tuberculosis. internationalscholarsjournals.com Bacillus species are recognized as producers of various antimicrobial substances, including those with potential antimycobacterial effects. internationalscholarsjournals.compreprints.org In one study seeking to isolate novel antimycobacterial agents from Bacillus strains, the purification protocol originally described for this compound was utilized as a methodological reference. internationalscholarsjournals.com However, this does not confirm any intrinsic antimycobacterial properties of this compound itself.
Note on Data: The reviewed scientific literature provides no direct evidence or data to confirm or deny the antimycobacterial activity of this compound. internationalscholarsjournals.comresearchgate.netnih.gov
Anti-Biofilm Formation and Disruption Capabilities
Bacterial biofilms pose a significant challenge in clinical settings as they protect pathogens from antibiotics. nih.govmdpi.com Antimicrobial peptides from Bacillus subtilis are known to possess anti-biofilm capabilities, capable of disrupting quorum sensing and inhibiting biofilm assembly in pathogens like multidrug-resistant S. aureus. nih.govinnovareacademics.inresearchgate.net These peptides can interfere with the formation of the biofilm matrix and prevent bacterial adhesion. mdpi.com
Note on Data: While there is a strong precedent for anti-biofilm activity among peptides from Bacillus subtilis, specific studies that investigate and quantify the ability of this compound to inhibit or disrupt biofilms are not available in the reviewed literature.
Interactions with other Antimicrobial Agents: Synergism and Antagonism
Combining antimicrobial agents can potentially enhance efficacy, overcome resistance, and lower required dosages. researchgate.net This synergistic approach is a key strategy in combating multidrug-resistant infections. researchgate.net Bacteriocins and other antimicrobial peptides have demonstrated synergistic effects when used with conventional antibiotics. mdpi.comresearchgate.net
Note on Data: No research detailing the synergistic or antagonistic interactions of this compound with other antimicrobial agents was found in the reviewed literature. This remains an uninvestigated area of its potential therapeutic application.
Mechanisms of Action of Subpeptin Jm4 a
Cellular and Molecular Targets Investigations
The bactericidal effects of Subpeptin JM4-A are believed to stem from its interaction with fundamental components of the bacterial cell, leading to a breakdown of cellular integrity and function.
The primary and most widely accepted mechanism of action for many Bacillus-derived lipopeptides is the disruption of the bacterial cell membrane. cdnsciencepub.comcdnsciencepub.com These peptides, which are often amphiphilic, readily bind to the bacterial surface and can cause significant structural alterations. cdnsciencepub.comresearchgate.net The proposed mechanism involves the insertion of the peptide into the lipid bilayer, which can lead to the formation of pores or channels. cdnsciencepub.comresearchgate.net This action compromises the membrane's integrity, causing increased permeability. cdnsciencepub.compreprints.org
The consequence of this membrane permeabilization is the leakage of essential intracellular contents, such as ions like K+, and the dissipation of the proton motive force, which is crucial for cellular energy production. preprints.org This disruption of the membrane's barrier function ultimately leads to cell death. cdnsciencepub.com While the precise dynamics of this compound's interaction with the membrane are yet to be fully detailed, nuclear magnetic resonance and fluorescence experiments on model membranes with other Bacillus AMPs support this permeabilization model. cdnsciencepub.com
Beyond direct membrane damage, some antimicrobial peptides can translocate into the cytoplasm and interfere with vital intracellular processes. mdpi.com While the primary mechanism for this compound is thought to be membrane-focused, related peptides from the Bacillus genus are known to inhibit essential functions. For example, the well-known Bacillus antibiotic, bacitracin, is a potent inhibitor of cell wall biosynthesis. scispace.com Other AMPs have been shown to disrupt DNA replication, transcription, and translation once inside the cell. mdpi.com
For some fungal pathogens, related peptides have been observed to inhibit protein synthesis and cell replication, leading to changes in metabolic pathways. nih.gov Although direct evidence specifically linking this compound to the inhibition of these particular cellular processes is not yet established, it remains a plausible secondary mechanism of action that warrants further investigation. nih.gov
A more targeted mechanism of action for some AMPs is the inhibition of specific enzymes that are critical for bacterial survival. sigmaaldrich.comwikipedia.org Enzyme inhibitors are molecules that bind to enzymes and block their activity, a key regulatory mechanism in biological systems. sigmaaldrich.comwikipedia.org The related compound, Subpeptin JM4-B, which differs from JM4-A by only a single amino acid, has been classified as an enzyme inhibitor. nih.govfrontiersin.org This suggests that this compound may also possess enzyme-inhibiting capabilities.
While the specific enzymatic targets of this compound have not been definitively identified, other bacterial bacteriocins have been known to inhibit enzymes like DNA gyrase. nih.gov The inhibition of such a crucial enzyme would have a profound and lethal effect on the bacterial cell.
Table 1: Investigated Cellular and Molecular Targets of this compound
| Mechanism Category | Specific Target/Process | Description of Action | Supporting Evidence/Inference |
|---|---|---|---|
| Membrane Interaction | Cell Membrane | Binds to the bacterial cell membrane, altering its structure and causing permeabilization. cdnsciencepub.comcdnsciencepub.com | Inferred from the general mechanism of Bacillus lipopeptides and AMPs which form pores and disrupt the lipid bilayer. cdnsciencepub.comresearchgate.net |
| Inhibition of Cellular Processes | Cell Wall Synthesis | Potential to interfere with the synthesis of peptidoglycan. | Inferred from other Bacillus peptides like bacitracin, which are known inhibitors of this process. scispace.com |
| Protein & DNA/RNA Synthesis | Possible disruption of replication, transcription, or translation after entering the cell. mdpi.com | A known secondary mechanism for some AMPs that can translocate across the cell membrane. mdpi.comnih.gov | |
| Specific Enzyme Inhibition | Intracellular Enzymes (e.g., DNA Gyrase) | May bind to and inactivate specific enzymes essential for bacterial metabolism or replication. sigmaaldrich.comnih.gov | The closely related Subpeptin JM4-B is classified as an enzyme inhibitor. frontiersin.org |
Inhibition of Essential Cellular Processes (e.g., Cell Wall Synthesis, Protein Synthesis, DNA/RNA Synthesis)
Bacterial Resistance Mechanisms to this compound
As with any antimicrobial agent, the potential for bacteria to develop resistance is a significant concern. Bacteria can employ a variety of strategies to counteract the effects of peptides like this compound. mdpi.comresearchgate.net
Bacteria can develop resistance through genetic mutations that alter the target of the antimicrobial peptide or through adaptive responses that change the cell's physiology. mdpi.comresearchgate.net A key finding related to this compound is the identification of a 48 kb gene cluster in the producing organism, B. subtilis JM4, which is responsible for its biosynthesis. nih.gov Crucially, this cluster also contains coding sequences (CDSs) that are involved in resistance. nih.gov This indicates that the producing organism has an innate mechanism to protect itself from the peptide it synthesizes, a common feature among bacteriocin (B1578144) producers. frontiersin.org
In target organisms, resistance can arise from mutations that alter the composition of the cell membrane, reducing the peptide's ability to bind. nih.gov For example, modifications that reduce the net negative charge of the bacterial surface can repel cationic AMPs. nih.gov Although developing resistance to membrane-active peptides is considered more difficult for bacteria than for traditional antibiotics, it is an inevitable evolutionary pressure. mdpi.com
Efflux pumps are transport proteins embedded in the bacterial membrane that actively expel toxic substances, including antibiotics and antimicrobial peptides, from the cell. asm.orgnih.gov The overexpression of these pumps is a common and effective mechanism of multidrug resistance. frontiersin.orgmdpi.com By pumping the antimicrobial agent out of the cell, the bacteria can prevent it from reaching its target and accumulating to a lethal concentration. nih.govexplorationpub.com
The gene cluster for this compound production in B. subtilis JM4 contains genes designated for resistance. nih.gov It is highly probable that these genes encode for immunity proteins or specific efflux pumps to export the peptide, protecting the producer strain. frontiersin.org In target bacteria, the upregulation or acquisition of genes encoding multidrug efflux pumps can confer resistance to a broad spectrum of compounds, potentially including this compound. mdpi.comexplorationpub.com Therefore, modulating the activity of these efflux pumps with inhibitors (EPIs) is being explored as a counter-resistance strategy to restore the effectiveness of antimicrobial agents. asm.org
Table 2: Potential Bacterial Resistance Mechanisms to this compound
| Resistance Category | Specific Mechanism | Description of Action | Supporting Evidence/Inference |
|---|---|---|---|
| Genetic Adaptation | Innate Immunity/Resistance | The producing organism, B. subtilis JM4, possesses genes within the biosynthetic cluster that confer resistance. nih.gov | The 48 kb gene cluster for subpeptin production includes nine coding sequences involved in biosynthesis, regulation, and resistance. nih.gov |
| Target Site Modification | Mutations in target bacteria could alter the cell membrane composition, reducing peptide binding affinity. nih.gov | A general mechanism of resistance where bacteria reduce the negative charge of their cell surface to repel AMPs. nih.gov | |
| Efflux Pump Activity | Efflux Pump Overexpression | Bacteria can upregulate the expression of membrane pumps that actively expel this compound from the cell. nih.govmdpi.com | A common multidrug resistance strategy. frontiersin.org The resistance genes in the subpeptin cluster likely include efflux systems. nih.govfrontiersin.org |
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Subpeptin JM4-B |
| Bacitracin |
Structure Activity Relationship Sar Studies of Subpeptin Jm4 a
Analysis of Primary and Secondary Structural Elements
A complete understanding of a peptide's activity begins with the elucidation of its primary and secondary structures. However, in the case of Subpeptin JM4-A, a significant challenge persists: the complete amino acid sequence has not yet been fully determined.
Initial characterization of this compound, and its co-produced analogue Subpeptin JM4-B, was achieved through purification and mass spectrometry. nih.gov These studies revealed a molecular weight of 1422.71 Da for this compound. nih.gov Amino acid sequencing indicated that this compound differs from Subpeptin JM4-B at the seventh amino acid residue. nih.gov Crucially, both peptides contain three unidentified amino acid residues, a gap in knowledge that fundamentally limits a comprehensive analysis of their structure-activity relationships. nih.gov The biosynthesis of this compound is believed to occur via nonribosomal peptide synthetases (NRPSs), large enzyme complexes capable of incorporating non-proteinogenic amino acids, which could explain the difficulty in identifying all residues through standard sequencing techniques. nih.gov
The incomplete primary sequence of this compound makes a definitive analysis of its secondary structure challenging. Secondary structure prediction algorithms, which rely on the full amino acid sequence, cannot be accurately applied. Generally, antimicrobial peptides from Bacillus species can adopt various secondary structures, such as α-helices and β-sheets, which are often crucial for their interaction with microbial membranes. nih.gov Once the complete sequence of this compound is identified, computational methods could be employed to predict its likely secondary structure, providing further insights into its mechanism of action.
Table 1: Known Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 1422.71 Da | nih.gov |
| Producing Organism | Bacillus subtilis JM4 | nih.gov |
| Biosynthesis Pathway | Nonribosomal Peptide Synthesis (presumed) | nih.gov |
| Key Sequence Feature | Differs from Subpeptin JM4-B at the 7th amino acid; contains three unidentified residues. | nih.gov |
Role of Specific Amino Acid Residues in Antimicrobial Activity
The specific contribution of each amino acid residue to the antimicrobial activity of this compound remains largely speculative due to the incomplete sequence. However, by examining the general principles of antimicrobial peptides from Bacillus, we can hypothesize potential roles for the yet-to-be-identified residues.
For instance, the presence of D-amino acids, which are incorporated by NRPSs, can increase resistance to proteolytic degradation. nih.gov Aromatic residues like tryptophan or phenylalanine can anchor the peptide in the lipid bilayer of the target cell membrane. nih.gov Cationic residues such as lysine (B10760008) or arginine are crucial for the initial electrostatic attraction to the negatively charged bacterial surface. nih.gov The single amino acid difference between this compound and JM4-B at position seven strongly suggests this residue is important for modulating the peptide's activity spectrum or potency. nih.gov Definitive assignment of these roles, however, awaits the complete sequencing of this compound.
Rational Design of this compound Analogues and Derivatives for Enhanced Efficacy
The rational design of peptide analogues is a powerful strategy to improve the therapeutic properties of natural antimicrobial peptides, such as enhancing their efficacy, broadening their activity spectrum, or increasing their stability. nih.gov However, for this compound, there is currently no publicly available research detailing the design and synthesis of its analogues.
Such studies are contingent on two key prerequisites:
Complete Amino Acid Sequence: The full primary structure is the foundational blueprint for designing any modifications.
Detailed Structure-Activity Relationship Data: A thorough understanding of which residues are critical for activity and which can be modified is essential for guiding the design process.
Once the complete sequence of this compound is known and the roles of its key residues are better understood, researchers could employ various strategies to create analogues. These could include amino acid substitutions to increase cationicity or hydrophobicity, cyclization to enhance stability, or the incorporation of unnatural amino acids to improve resistance to proteases. nih.gov The goal of such modifications would be to develop new antimicrobial agents with improved therapeutic potential.
Ecological and Biotechnological Context of Subpeptin Jm4 a
Role of Subpeptin JM4-A in Microbial Ecology and Interspecies Interactions
In the complex microbial communities of the soil, the production of antimicrobial compounds like this compound is a key strategy for survival and competition. Bacillus species, including B. subtilis, are known for producing a wide array of secondary metabolites that inhibit the growth of competing microorganisms. cdnsciencepub.com this compound contributes to the ecological fitness of B. subtilis JM4 by suppressing the growth of other bacteria and fungi in its vicinity, thereby securing resources and space. tandfonline.comtandfonline.com
The production of such peptides is often a response to the presence of other microbes, a phenomenon known as interspecies interaction. nih.gov This chemical warfare is a fundamental aspect of microbial ecology, shaping the structure and dynamics of microbial communities. This compound, with its broad antimicrobial spectrum, likely plays a significant role in these interactions, influencing the microbial landscape of the rhizosphere. cdnsciencepub.comtandfonline.com
Potential Applications in Plant Biocontrol and Agriculture
The antagonistic properties of this compound against various plant pathogens make it a promising candidate for use in agriculture as a biocontrol agent. cdnsciencepub.comtandfonline.com Biological control offers a more sustainable alternative to chemical pesticides for managing plant diseases. tandfonline.com
Suppression of Plant Pathogens
Research has demonstrated the efficacy of Bacillus subtilis strains and their metabolites in controlling a wide range of plant diseases. bactivate.com.au this compound exhibits antifungal activity against several plant pathogens. frontiersin.org For instance, it has been shown to be effective against fungi such as Aspergillus niger and Penicillium italicum. frontiersin.org The ability to inhibit the growth of these pathogens highlights the potential of this compound in preventing post-harvest diseases in crops. jst.go.jp
The antimicrobial activity of this compound extends to various bacteria, including food-borne pathogens, which can also be opportunistic plant pathogens. cdnsciencepub.comfrontiersin.org This broad-spectrum activity is a valuable trait for a biocontrol agent, as it can offer protection against a wider range of diseases. tandfonline.com
| Target Pathogen | Type | Reference |
| Aspergillus niger | Fungus | frontiersin.org |
| Penicillium italicum | Fungus | frontiersin.org |
| Salmonella | Bacterium | cdnsciencepub.comijcmas.com |
| Bacillus cereus | Bacterium | cdnsciencepub.comijcmas.com |
| Staphylococcus aureus | Bacterium | cdnsciencepub.comijcmas.com |
Plant Growth Promotion and Induced Systemic Resistance (ISR)
Beyond direct antagonism of pathogens, some Bacillus species and their products can also promote plant growth and enhance plant defenses. tandfonline.combactivate.com.au This is often achieved through the production of phytohormones, improvement of nutrient uptake, and the induction of systemic resistance (ISR) in the host plant. bactivate.com.auinnspub.net
Applications in Food Biopreservation
The ability of this compound to inhibit the growth of food-borne bacteria makes it a candidate for use as a natural food preservative. cdnsciencepub.comresearchgate.net The demand for natural and minimally processed foods has driven research into biopreservation, which utilizes microorganisms and their metabolic products to extend the shelf life and enhance the safety of food products. cdnsciencepub.com
This compound has demonstrated activity against common food spoilage and pathogenic bacteria such as Salmonella, Bacillus cereus, and Staphylococcus aureus. cdnsciencepub.comijcmas.com Its production by B. subtilis, a species generally recognized as safe (GRAS) for some applications, further supports its potential in food preservation. researchgate.netbactivate.com.au The use of such antimicrobial peptides could help reduce the reliance on chemical preservatives in the food industry. cdnsciencepub.com
Future Research Directions and Translational Perspectives for Subpeptin Jm4 a
Advanced 'Omics' Approaches for Comprehensive Understanding (Genomics, Proteomics, Metabolomics)
A deep understanding of Subpeptin JM4-A at the molecular level is fundamental for its development. Advanced 'omics' technologies offer a holistic view of the biological systems involved in its production and mechanism of action. silicogene.commedreport.foundation
Genomics: The biosynthesis of this compound is orchestrated by nonribosomal peptide synthetases (NRPSs). nih.gov Initial genetic studies have successfully identified a 48 kb gene cluster in Bacillus subtilis JM4 containing nine coding sequences (CDSs) essential for the biosynthesis, regulation, and resistance of both this compound and its counterpart, Subpeptin JM4-B. nih.gov Future genomic research should focus on a more detailed functional characterization of each gene within this cluster. Comparative genomic analysis with other Bacillus species could reveal evolutionary relationships and the potential for horizontal gene transfer of antimicrobial peptide synthesis pathways. nih.govresearchgate.net A comprehensive genomic approach will not only clarify the biosynthesis process but also provide a blueprint for genetic engineering efforts. nih.govnih.gov
Proteomics: This field allows for the large-scale study of proteins, the functional molecules that drive biological processes. silicogene.com Proteomic analysis can be employed to understand the cellular response of pathogenic bacteria upon exposure to this compound. Identifying which bacterial proteins are up- or down-regulated can elucidate the compound's precise mechanism of action and potential bacterial defense mechanisms. Furthermore, studying the proteome of the producing strain, B. subtilis JM4, under various fermentation conditions can help identify regulatory proteins that control the yield of this compound. medreport.foundation
Metabolomics: As the closest 'omic' layer to the phenotype, metabolomics provides a real-time snapshot of cellular biochemistry. nih.gov Analyzing the metabolic profile of B. subtilis JM4 can identify key precursor metabolites required for this compound synthesis. This knowledge is crucial for optimizing fermentation media and conditions to boost production. biotechdelft.com Additionally, metabolomic studies on target pathogens can reveal the metabolic pathways disrupted by this compound, offering further insight into its bactericidal effects. The integration of genomics, proteomics, and metabolomics data will provide an unprecedented, multi-layered understanding of this compound, from its genetic blueprint to its functional impact. nih.gov
Strategies for Overcoming Potential Bacterial Resistance Development
The emergence of antimicrobial resistance is a significant global health threat, and it is crucial to proactively address the potential for bacteria to develop resistance to this compound. researchgate.netcdnsciencepub.com
Strategies to mitigate resistance include:
Understanding Resistance Mechanisms: Research should focus on identifying the intrinsic and acquired resistance mechanisms bacteria might employ against this compound. This includes studying potential target modifications, enzymatic inactivation of the peptide, or the role of efflux pumps in expelling the compound from the bacterial cell. researchgate.netasm.orgfrontiersin.org
Adjuvant Therapy: The use of antibiotic adjuvants, which are compounds that enhance the efficacy of antibiotics, is a promising strategy. acs.org These adjuvants can work by blocking resistance mechanisms, such as inhibiting efflux pumps or enzymes that degrade the antibiotic, thereby restoring or increasing the pathogen's susceptibility. asm.orgacs.org
Rational Dosing Regimens: Investigating pharmacokinetic and pharmacodynamic principles to design dosing schedules that minimize the selection pressure for resistant strains.
Targeted Modifications: Altering the structure of this compound to create derivatives that can evade bacterial resistance mechanisms while retaining potent antimicrobial activity.
The immunity of the producing Bacillus strain to its own antimicrobial peptides can also offer clues. frontiersin.org These strains often possess specific immunity proteins or transport systems that could be studied to understand and counteract resistance in pathogenic bacteria. frontiersin.orgasm.org
Preclinical Evaluation of Therapeutic Potential (excluding clinical human trial data)
Before any consideration for human trials, the therapeutic potential of this compound must be rigorously evaluated in preclinical models. These studies are essential to establish efficacy and a preliminary safety profile in a controlled, non-human setting.
In Vitro Studies: Comprehensive in vitro testing against a broad panel of clinically relevant, multidrug-resistant (MDR) pathogens is a critical first step. Time-kill kinetics assays can determine the bactericidal or bacteriostatic nature of the compound and its speed of action. nih.gov
Animal Models of Infection: The efficacy of this compound must be validated in relevant animal models of infection. This could include models for sepsis, skin and soft tissue infections, or pneumonia caused by priority pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These studies help to determine the compound's effectiveness in a complex biological system.
Anti-biofilm Activity: Many chronic infections are associated with biofilms, which are notoriously difficult to treat. Evaluating the ability of this compound to prevent biofilm formation and eradicate established biofilms is a key area for preclinical research. Probiotic substances have shown the ability to disrupt biofilm-related gene expression in pathogens like Acinetobacter baumannii. imrpress.com
A summary of potential preclinical evaluation stages is presented in the table below.
| Evaluation Stage | Objective | Example Assays/Models | Key Parameters Measured |
| In Vitro Susceptibility | To determine the spectrum and potency of antimicrobial activity. | Broth microdilution (MIC determination), Time-kill assays. nih.gov | Minimum Inhibitory Concentration (MIC), Rate of bacterial killing. |
| In Vivo Efficacy | To assess the therapeutic effect in a living organism. | Murine models of sepsis, skin infection, or pneumonia. | Animal survival rates, bacterial load in tissues/organs, reduction in inflammation markers. |
| Anti-Biofilm Potential | To evaluate activity against bacterial biofilms. | Crystal violet biofilm assay, Confocal laser scanning microscopy. | Biofilm mass reduction, cell viability within the biofilm. |
Development of Engineered Strains for Enhanced Production and Bioactivity
The native production of this compound by Bacillus subtilis JM4 may not be sufficient for large-scale applications. nih.gov Therefore, metabolic and genetic engineering of the producing strain is a crucial step towards industrial viability. mdpi.com
Key engineering strategies include:
Overexpression of Biosynthetic Genes: Increasing the copy number of the this compound gene cluster or placing it under the control of a stronger promoter can significantly boost yield. mdpi.com
Metabolic Pathway Engineering: Optimizing the supply of precursor molecules is essential. jjis.or.kr This can involve upregulating pathways that produce the necessary amino acid and fatty acid building blocks while downregulating competing metabolic pathways. mdpi.com
Host Strain Optimization: Using a well-characterized industrial chassis like Bacillus subtilis 168 and engineering it for this compound production can leverage its known genetic tools and robust fermentation characteristics.
Bioactivity Enhancement: Site-directed mutagenesis of the NRPS enzymes could lead to the creation of novel this compound analogs with enhanced antimicrobial activity, improved stability, or a broader spectrum of action.
Research has shown that increasing the gene operon copies in B. subtilis for riboflavin (B1680620) production led to a direct increase in yield, a principle that can be applied to this compound. mdpi.com
Integration into Combination Therapies for Complex Infections
Combination therapy, the use of two or more drugs simultaneously, is a cornerstone of modern infectious disease treatment, particularly for complex and multidrug-resistant infections. researchgate.netmdpi.com Integrating this compound into combination regimens could offer several advantages. universiteitleiden.nl
Synergy with Conventional Antibiotics: this compound could act synergistically with existing antibiotics, lowering the required dose of each drug and potentially reducing side effects. universiteitleiden.nl For example, lipopeptides like polymyxins show synergy with carbapenems against resistant Gram-negative bacteria. ijccm.org This potential should be explored for this compound.
Overcoming Resistance: It could be paired with an antibiotic to which a pathogen is resistant, with this compound acting to permeabilize the bacterial membrane, allowing the conventional antibiotic to reach its intracellular target.
Broadening the Spectrum: Combining this compound with a narrow-spectrum antibiotic could create a broad-spectrum therapy effective against polymicrobial infections.
Preventing Resistance: Using a combination of drugs with different mechanisms of action can make it more difficult for bacteria to develop resistance to both agents simultaneously. frontiersin.org
Future research should involve high-throughput screening of this compound in combination with a wide array of approved antibiotics against priority pathogens to identify synergistic or additive interactions.
Novel Delivery Systems for Optimized Efficacy and Stability
The method of drug delivery can significantly impact a compound's efficacy, stability, and biodistribution. ijpsjournal.commdpi.com Developing novel delivery systems for this compound is a critical translational step. interesjournals.orgbenthambooks.com
Potential delivery strategies include:
Lipid-Based Nanocarriers: Encapsulating this compound in liposomes or lipid nanoparticles (LNPs) can protect it from degradation, improve its solubility, and facilitate controlled release. azonano.comnih.govdiversatechnologies.com Liposomes are versatile vesicles that can encapsulate both hydrophilic and hydrophobic drugs, while LNPs have proven highly effective for delivering nucleic acids and could be adapted for peptides. azonano.commdpi.com
Polymer-Based Nanoparticles: Biodegradable polymers can be used to create nanoparticles that provide sustained release of the peptide over an extended period. interesjournals.org
Hydrogels: For topical or localized applications, incorporating this compound into a hydrogel could provide a stable, localized depot of the antimicrobial agent.
Targeted Delivery: Functionalizing the surface of nanocarriers with ligands (e.g., antibodies or peptides) that bind to specific receptors on pathogenic bacteria or infected host cells could enhance drug concentration at the site of infection while minimizing systemic exposure. mdpi.com
These advanced delivery systems aim to transport the drug intact to the site of action, enhancing its therapeutic index. ijpsjournal.comrsc.org
Biosafety and Environmental Impact Assessments in Controlled Research Settings
As with any novel biological agent, a thorough assessment of the biosafety and potential environmental impact of this compound and its production host is imperative, even within controlled research settings.
Biosafety Assessment: This involves evaluating the potential risks to researchers and the immediate laboratory environment. Standard biosafety protocols for handling Bacillus subtilis, which is generally recognized as safe (GRAS), should be followed. imrpress.com If genetically modified strains are used for production, a more rigorous assessment according to institutional and national guidelines is required to ensure containment.
Ecotoxicity Studies: Preliminary studies should be conducted to understand the potential impact of an accidental release of this compound into the environment. This includes assessing its effect on non-target organisms, such as representative species of soil microbes, aquatic life, and plants.
Biodegradability: Determining the environmental persistence and degradation profile of this compound is important. As a peptide, it is expected to be biodegradable, but this must be experimentally verified.
Risk Mitigation: Establishing clear protocols for the handling, containment, and disposal of both the producing organism and the purified compound is essential to minimize any potential environmental footprint. The unregulated use of antibiotics in settings like aquaculture has led to significant environmental and public health challenges, highlighting the need for responsible development and regulation from the earliest stages. iau.ir
Q & A
Q. What are the structural characteristics of Subpeptin JM4-A, and how do they influence its antimicrobial activity?
this compound is a cyclic antimicrobial peptide produced by Bacillus subtilis. Its structure includes a unique oligomeric configuration with alternating D- and L-amino acids, contributing to protease resistance and membrane interaction. To characterize its structure, researchers employ tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. These methods help identify post-translational modifications and spatial arrangements critical for activity against Gram-positive bacteria .
Q. What standardized methods are used to assess the antimicrobial efficacy of this compound in vitro?
The broth microdilution assay (CLSI M07-A10 guidelines) is commonly used to determine minimum inhibitory concentrations (MICs). Researchers should standardize inoculum density (e.g., 5 × 10⁵ CFU/mL) and include control strains (e.g., Staphylococcus aureus ATCC 25923). Zone-of-inhibition assays on Mueller-Hinton agar can supplement MIC data, with results normalized to peptide purity (≥95% by HPLC) .
Q. How is this compound purified from Bacillus subtilis cultures, and what quality controls ensure reproducibility?
Purification involves ammonium sulfate precipitation, followed by cation-exchange chromatography and reverse-phase HPLC. Quality control includes SDS-PAGE for purity verification and MALDI-TOF for molecular weight confirmation. Batch-to-batch consistency is ensured by standardizing fermentation conditions (e.g., pH 7.0, 37°C, 48-hour incubation) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the synergistic effects of this compound with conventional antibiotics?
Use checkerboard assays to quantify fractional inhibitory concentration indices (FICIs). Combine this compound with β-lactams or glycopeptides at sub-MIC concentrations. Synergy (FICI ≤0.5) should be validated via time-kill curves over 24 hours. Include controls for antibiotic degradation and peptide stability in combinatorial formulations .
Q. What strategies are recommended for resolving contradictions in reported MICs of this compound across studies?
Discrepancies may arise from differences in bacterial strain virulence, peptide batch purity, or assay conditions. Address this by:
Q. How can transcriptomic or proteomic approaches elucidate this compound’s mechanism of action?
Conduct RNA-seq or TMT-labeled proteomics on treated bacterial cells. Focus on pathways like cell wall biosynthesis (e.g., pbp genes) or membrane stress responses (e.g., sigB regulon). Validate findings with knockout mutants (e.g., S. aureus ΔwalKR) to confirm target engagement .
Q. What experimental frameworks are suitable for evaluating this compound’s stability in human serum or simulated physiological environments?
Incubate the peptide in 50% human serum at 37°C, sampling at 0, 2, 6, and 24 hours. Use HPLC to quantify intact peptide remaining. Parallel assays in simulated gastric fluid (pH 2.0) or intestinal fluid (pH 7.4) can assess oral bioavailability potential .
Methodological Guidance for Data Interpretation
Q. How should researchers address variability in this compound’s activity across bacterial growth phases?
Standardize inoculum preparation by synchronizing bacterial cultures (e.g., mid-log phase OD₆₀₀ = 0.5). Compare MICs between exponential and stationary phases, noting phase-dependent changes in membrane potential or peptidoglycan thickness .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
Use nonlinear regression (e.g., log[inhibitor] vs. response in Prism) to calculate IC₅₀ values. For skewed data, apply Box-Cox transformations. Report 95% confidence intervals and effect sizes (e.g., Cohen’s d) for robustness .
Q. How can molecular dynamics simulations enhance understanding of this compound’s interactions with lipid bilayers?
Model the peptide in a POPE/POPG bilayer using GROMACS. Analyze parameters like membrane curvature, hydrophobic mismatch, and residue-specific binding energies. Validate simulations with experimental data from fluorescence anisotropy or calcein leakage assays .
Contradiction Analysis and Future Directions
Q. How do contradictory findings on this compound’s cytotoxicity toward mammalian cells inform experimental redesign?
Discrepancies may stem from differences in cell lines (e.g., HEK293 vs. red blood cells) or assay endpoints (e.g., MTT vs. LDH release). Address this by:
- Testing cytotoxicity across multiple cell types.
- Correlating hemolytic activity with peptide charge and hydrophobicity indices .
Q. What gaps in the literature warrant prioritization in future this compound research?
Key gaps include:
- In vivo efficacy in polymicrobial infection models.
- Resistance evolution studies (e.g., serial passage assays).
- Structural optimization to enhance stability against host proteases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
